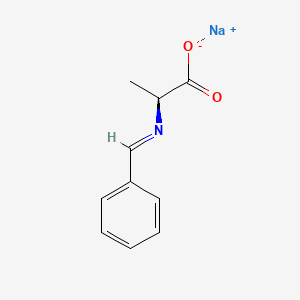

N-Benzylidene-L-alanine Sodium Salt

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C10H10NNaO2 |

|---|---|

Molecular Weight |

199.18 g/mol |

IUPAC Name |

sodium;(2S)-2-(benzylideneamino)propanoate |

InChI |

InChI=1S/C10H11NO2.Na/c1-8(10(12)13)11-7-9-5-3-2-4-6-9;/h2-8H,1H3,(H,12,13);/q;+1/p-1/t8-;/m0./s1 |

InChI Key |

UEYDEAGOZCQQKT-QRPNPIFTSA-M |

Isomeric SMILES |

C[C@@H](C(=O)[O-])N=CC1=CC=CC=C1.[Na+] |

Canonical SMILES |

CC(C(=O)[O-])N=CC1=CC=CC=C1.[Na+] |

Origin of Product |

United States |

Synthetic Methodologies for N Benzylidene L Alanine Sodium Salt and Its Analogues

Direct Condensation Approaches for Schiff Base Formation

The most straightforward method for synthesizing N-Benzylidene-L-alanine sodium salt is the direct condensation of L-alanine with benzaldehyde (B42025). uobabylon.edu.iqedu.krd This reaction, which forms the core azomethine group, is reversible and often requires specific conditions to drive the equilibrium towards the product. edu.krd

Optimized Reaction Conditions and Catalytic Systems

The formation of Schiff bases like N-Benzylidene-L-alanine is frequently catalyzed by either acids or bases. ijacskros.com While classical methods often involve heating the reactants, sometimes for several hours, optimized conditions can lead to spontaneous and rapid synthesis. ijacskros.com

Base Catalysis: The use of a base catalyst, such as sodium hydroxide (B78521) (NaOH), has been shown to be effective. uobabylon.edu.iq In a typical procedure, equimolar amounts of the amino acid and aldehyde are reacted in the presence of NaOH. uobabylon.edu.iq This method has been successfully applied to synthesize various imines. uobabylon.edu.iq

Acid Catalysis: Acid catalysts, including sulfuric acid (H₂SO₄), are also commonly employed to facilitate the condensation reaction. ijacskros.com The use of a few drops of concentrated H₂SO₄ in a solvent like methanol (B129727) can lead to a spontaneous reaction at room temperature, often completing in less than a minute. ijacskros.com This approach is advantageous due to its speed and the use of an inexpensive catalyst. ijacskros.com Other acid catalysts, such as p-toluenesulfonic acid, have also been utilized.

| Catalyst | Reactants | Solvent | Conditions | Yield | Reference |

| NaOH | L-alanine, Benzaldehyde | Ethanol (B145695) | Stirring | Not Specified | uobabylon.edu.iq |

| H₂SO₄ | Aryl amines, Aldehydes | Methanol | Room Temp, <1 min | Good to Excellent | ijacskros.com |

| None (Microwave) | Aromatic aldehydes, Aromatic amines | Lemon Juice | Microwave Irradiation | Good Yield | researchgate.net |

Solvent Systems and Their Influence on Reaction Efficiency and Selectivity

The choice of solvent plays a crucial role in the efficiency and selectivity of Schiff base formation. Solvents capable of forming an azeotrope with water are often preferred to remove the water formed during the reaction, thereby driving the equilibrium towards the product. uobabylon.edu.iq Ethanol is a commonly used solvent for this purpose. uobabylon.edu.iqedu.krd

In some optimized procedures, the choice of solvent has been systematically studied to maximize yield. For instance, in the synthesis of N-Benzylideneaniline, various solvents were tested, with ethanol proving to be highly effective. nih.gov The use of environmentally benign solvent systems, such as fruit juices under microwave irradiation, has also been explored as a green chemistry approach. researchgate.net

| Solvent | Reactants | Catalyst | Yield (%) | Reference |

| Ethanol | Benzaldehyde, Aniline | Kinnow peel powder | 85 | nih.gov |

| Dichloromethane (DCM) | Benzaldehyde, Aniline | Kinnow peel powder | 72 | nih.gov |

| Dimethyl sulfoxide (B87167) (DMSO) | Benzaldehyde, Aniline | Kinnow peel powder | 70 | nih.gov |

| Diethyl ether | Benzaldehyde, Aniline | Kinnow peel powder | 65-75 | nih.gov |

| Acetonitrile | Benzaldehyde, Aniline | Kinnow peel powder | 65-75 | nih.gov |

Precursor Synthesis and Functional Group Transformations

An alternative to direct condensation involves the synthesis of precursors, such as L-alanine esters, which are then reacted to form the final Schiff base. This multi-step approach allows for greater control over the reaction and purification of intermediates.

Preparation of L-Alanine Esters and Their Salts as Intermediates

L-alanine esters, such as L-alanine methyl ester or ethyl ester, are valuable intermediates. orgsyn.org These are typically prepared by the esterification of L-alanine in the presence of an acid catalyst.

A common method is the Fischer esterification, where L-alanine is refluxed in an alcohol (e.g., ethanol) with a strong acid catalyst like hydrogen chloride or sulfuric acid. chemicalbook.comgoogleapis.com For example, L-alanine ethyl ester hydrochloride can be synthesized by bubbling hydrogen chloride gas into a suspension of L-alanine in dry ethanol, followed by reflux. chemicalbook.com This method can achieve high yields, often exceeding 90%. chemicalbook.comgoogle.com The resulting ester salt can then be neutralized and used in the subsequent Schiff base formation.

| Reactant | Reagents | Catalyst | Yield (%) | Reference |

| L-alanine | Ethanol, Hydrogen chloride | - | 98 | chemicalbook.com |

| L-alanine | Isopropanol, Thionyl chloride | Alumina | 93.7 | google.com |

| L-alanine | Methanol | Sulfuric acid | 98.1 | googleapis.com |

| L-phenylalanine | Ethanol | Sulfuric acid | 99.9 | googleapis.com |

Synthesis of Benzyl (B1604629) Aldehyde Derivatives and Their Reactivity Profiles

The synthesis of N-Benzylidene-L-alanine analogues often requires the preparation of substituted benzaldehyde derivatives. These derivatives can be synthesized through various methods, including the oxidation of corresponding benzyl alcohols. Recent advancements have explored photocatalytic methods for the in-situ generation of aldehydes from benzyl alcohols, which then react with amines to form Schiff bases. researchgate.netnih.gov This approach is considered environmentally friendly as it avoids the isolation of the aldehyde intermediate. nih.gov

The reactivity of benzaldehyde derivatives in Schiff base formation is influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups can increase the electrophilicity of the carbonyl carbon, potentially accelerating the initial nucleophilic attack by the amine. Conversely, electron-donating groups may decrease reactivity.

Advanced Synthetic Strategies

Beyond traditional methods, advanced strategies are being developed for the synthesis of Schiff bases, offering improvements in efficiency, selectivity, and environmental impact.

One such strategy involves the use of phase-transfer catalysis (PTC). This technique is particularly useful for the enantioselective synthesis of α-amino acid derivatives from achiral Schiff base esters, employing chiral catalysts derived from Cinchona alkaloids. acs.org

Another innovative approach is the use of photocatalysis. Visible-light-mediated reactions, using catalysts like eosin-Y, can facilitate the synthesis of Schiff bases from benzyl alcohols and anilines under mild and environmentally friendly conditions. researchgate.netnih.gov This method avoids the need for metal catalysts and is considered cost-effective and non-toxic. nih.gov

Furthermore, one-pot syntheses are being explored to streamline the process. For instance, N-benzylideneaniline compounds have been synthesized in a one-pot reaction from nitrobenzene (B124822) derivatives and benzyl alcohol using a supported noble metal catalyst under alkaline conditions. google.com

Phase Transfer Catalysis in Schiff Base Formation and Derivatization

Phase transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants in immiscible phases. In the context of Schiff base synthesis, particularly for amino acid derivatives, PTC offers advantages such as mild reaction conditions, simple procedures, and the use of inexpensive and safe reagents. acs.org This method is especially useful for the alkylation of Schiff bases derived from amino acids. organic-chemistry.org

The general principle involves the use of a phase-transfer catalyst, often a quaternary ammonium (B1175870) salt like triethylbenzylammonium chloride (TEBA), to transport a reactant from an aqueous phase to an organic phase where the reaction occurs. organic-chemistry.orgmonash.edu For instance, the benzophenone (B1666685) imine of a glycine (B1666218) ester can be alkylated under biphasic, basic conditions using a phase transfer catalyst. organic-chemistry.org Deprotonation occurs at the interface of the two phases, and the resulting anion forms an ion pair with the catalyst, which then moves into the organic phase to react with an alkylating agent. organic-chemistry.org This methodology allows for selective monoalkylation because the resulting product is less acidic than the starting material, preventing further reaction. organic-chemistry.org

| Catalyst System Component | Role | Example |

| Phase-Transfer Catalyst | Transports anions between phases | Quaternary ammonium salts (e.g., n-Bu₄NI) nih.gov, Cinchona alkaloids acs.org |

| Base | Deprotonates the Schiff base | Solid or aqueous KOH, NaOH, t-BuOK organic-chemistry.orgnih.gov |

| Solvent System | Biphasic (e.g., organic/aqueous) | Dichloromethane/water, Toluene/water acs.org |

Asymmetric Synthesis Approaches and Enantioselective Control

Maintaining and controlling the stereochemistry at the α-carbon is crucial when working with chiral amino acids like L-alanine. Asymmetric synthesis aims to produce a specific enantiomer or diastereomer in excess.

One prominent method involves the use of chiral nickel(II) complexes of Schiff bases derived from glycine or alanine (B10760859). These complexes serve as templates for the asymmetric synthesis of a wide variety of amino acids. nih.gov The process often starts with a glycine Schiff base Ni(II) complex, which is then alkylated. The chiral environment provided by the ligand directs the incoming alkyl group to a specific face of the molecule, resulting in high enantioselectivity. nih.gov Chiral ligands derived from compounds like D-proline are instrumental in this process. nih.gov After alkylation, the complex is disassembled, typically with acid, to release the newly synthesized amino acid, and the chiral auxiliary can often be recovered and reused. nih.gov

Chiral phase-transfer catalysis is another key strategy for enantioselective synthesis. acs.org Catalysts derived from Cinchona alkaloids have proven to be highly effective organocatalysts for the alkylation of achiral Schiff base esters of glycine, leading to optically active α-amino acid derivatives. acs.orgacs.org The choice of catalyst, solvent, and base can be finely tuned to maximize the enantiomeric excess (e.e.) of the desired product. nih.gov For example, using a specific chiral tridentate ligand with alanine and an alkylating agent in the presence of potassium t-butoxide (t-BuOK) and a phase-transfer catalyst can yield products with up to 98% e.e. nih.gov

| Method | Chiral Source | Key Features |

| Metal Complexation | Chiral ligands (e.g., from D-proline) complexed with Ni(II) | High diastereoselectivity in alkylation; chiral ligand is recoverable. nih.gov |

| Chiral PTC | Cinchona alkaloid-derived catalysts | Organocatalytic, mild conditions; effective for enantioselective alkylation. acs.org |

| Chiral Ionic Liquids | Specially synthesized chiral ionic liquids | Can induce enantioselective precipitation of one enantiomer from a racemic mixture. nih.gov |

Chemoenzymatic Synthetic Routes (e.g., papain catalysis for related esters)

Chemoenzymatic synthesis leverages the high selectivity of enzymes to perform specific chemical transformations. While direct enzymatic synthesis of this compound is not commonly reported, enzymes like papain are widely used in the synthesis of related amino acid derivatives, such as esters and amides, which could be precursors. nih.govresearchgate.net

Papain, a cysteine protease, exhibits broad substrate specificity and can catalyze the formation of peptide bonds (aminolysis) in addition to its natural hydrolytic function. nih.govmdpi.com It is particularly effective in aqueous buffer systems and can polymerize amino acid esters. kyoto-u.ac.jpacs.org For instance, papain can catalyze the polymerization of L-alanine ethyl ester. nih.gov The enzyme's active site recognizes the substrate, forming a covalent acyl-enzyme intermediate. acs.org This intermediate can then be attacked by the amino group of another monomer to form a new peptide bond. mdpi.com

Papain shows high stereospecificity for L-amino acids, though it can recognize both L- and D-stereoisomers in the initial acylation step. acs.org The subsequent aminolysis step, however, is highly selective for the L-enantiomer. acs.org This selectivity makes enzymes like papain valuable for creating stereochemically pure peptide-like molecules from amino acid esters. nih.govresearchgate.net

Derivatization and Structural Modification of this compound

The N-benzylidene group serves as a useful protecting group for the amine of L-alanine, allowing for selective reactions at other parts of the molecule.

N-Alkylation and Acylation Strategies

While the benzylidene group protects the primary amine, further N-alkylation is generally not performed on the imine itself. Instead, the Schiff base is typically reduced to a secondary amine (N-benzyl-L-alanine), which can then be subjected to further alkylation or acylation. rsc.org A common method involves the reduction of the Schiff base with a reducing agent like sodium borohydride (B1222165) (NaBH₄) to yield the N-alkylated amino acid. rsc.org This two-step process of Schiff base formation followed by reduction is a facile route to N-substituted amino acids. rsc.orgrsc.org

Direct N-acylation of amino acid Schiff bases is a viable synthetic route. acs.org Acylating agents, such as acid chlorides, react with the Schiff base to form an intermediate which, upon hydrolysis, yields the N-acylated amino acid. acs.org This method has been applied to the synthesis of various dipeptides and even semisynthetic penicillins. acs.org

Transformations at the Carboxylate Moiety

The carboxylate group of this compound is a key site for modification. The most common transformation is esterification to produce the corresponding N-benzylidene-L-alanine esters. These esters are often the preferred substrates in synthetic procedures, such as phase-transfer catalyzed alkylations, to avoid potential side reactions associated with the free carboxylate. organic-chemistry.org

The carboxylate can also be converted into an amide by reaction with an amine in the presence of a coupling agent. Furthermore, the carboxylate group, along with the imine nitrogen, acts as a coordination site for metal ions, forming stable complexes with metals like Cu(II), Ni(II), and Co(II). researchgate.netprimescholars.comresearchgate.net These metal complexes themselves are subjects of study and can influence the reactivity and stereochemistry of the ligand. nih.govmdpi.com

Side-Chain Functionalization and Modification

Modification of the alanine side-chain (the methyl group) is more challenging due to its general inertness. However, under specific conditions, functionalization is possible. One advanced strategy involves the activation of the β-C–H bond of an amino acid Schiff base. acs.org Catalytic dehydrogenative alkylation can introduce new substituents at the β-position, leading to the synthesis of highly substituted, unnatural α,β-dehydroamino acids. acs.org

Another approach involves creating unsaturation in the side chain, which can then be subjected to further functionalization. Radical-based methods have been developed for the side-chain functionalization of protected amino acids containing unsaturated side chains. acs.org These methods allow for the introduction of various functional groups, including fluorine, azide, and hydroxyl groups, through radical addition reactions. acs.org While these methods are not typically applied directly to alanine, they illustrate strategies for modifying the side chains of more complex amino acid Schiff base derivatives. acs.org

Synthesis of Related Schiff Bases and Amino Acid Conjugates

The synthesis of Schiff bases from amino acids and the subsequent formation of amino acid conjugates are pivotal in various fields of chemical and pharmaceutical sciences. These compounds serve as versatile intermediates and are explored for their diverse biological activities. The methodologies employed for their synthesis are varied, often tailored to the specific characteristics of the amino acid and the aldehyde or ketone reactant.

General Synthesis of Amino Acid Schiff Bases

The fundamental reaction for the formation of a Schiff base involves the condensation of a primary amine with a carbonyl compound, such as an aldehyde or a ketone. In the context of amino acids, the α-amino group serves as the primary amine. This reaction is typically carried out in a suitable solvent and may be facilitated by a catalyst.

A common method involves the reaction of an amino acid with an aldehyde in a basic medium. For instance, Schiff bases have been synthesized by reacting an amino acid like L-alanine with benzaldehyde or salicylaldehyde (B1680747). The use of a base, such as sodium hydroxide, can serve as a catalyst and also leads to the formation of the sodium salt of the resulting Schiff base. uobabylon.edu.iq The reaction can be performed under reflux conditions in a solvent like ethanol. uobabylon.edu.iq

Another approach is the solvent-free synthesis, which is considered an environmentally friendly method. This can be achieved by grinding the L-amino acid with an aldehyde, such as salicylaldehyde or 2-hydroxy-1-naphthaldehyde, in the presence of a base like potassium hydroxide (KOH) at room temperature. researchgate.net This method is notable for its short reaction times and high yields. researchgate.net

The general reaction scheme for the formation of a Schiff base from an amino acid and an aldehyde is as follows:

R-CHO + H₂N-CH(R')-COOH ⇌ R-CH=N-CH(R')-COOH + H₂O

The characterization of these synthesized Schiff bases is typically performed using spectroscopic techniques such as Fourier-transform infrared (FT-IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS), along with elemental analysis. uobabylon.edu.iqresearchgate.net

Synthesis of N-Benzylidene-L-alanine Analogues

The synthesis of analogues of N-Benzylidene-L-alanine can be achieved by using substituted benzaldehydes. The electronic and steric properties of the substituents on the benzaldehyde ring can influence the reaction kinetics and the properties of the resulting Schiff base. For example, the synthesis of N-(5-nitro-salicylidene)-D-amino acid Schiff bases, including the alanine derivative, has been reported. tandfonline.com These are synthesized as their monosodium salts. tandfonline.com

The general procedure for synthesizing such analogues involves reacting the amino acid with a substituted benzaldehyde, often in the presence of a base. The choice of solvent and reaction conditions can be optimized based on the specific reactants.

Below is a table summarizing the synthesis of some N-benzylidene-L-alanine analogues and related Schiff bases:

| Aldehyde | Amino Acid | Base | Solvent | Reaction Conditions | Product | Reference |

| Benzaldehyde | DL-Alanine | Sodium Hydroxide | Ethanol | Reflux, 2 hours | Benzylidene DL-alanine (sodium salt) | uobabylon.edu.iq |

| Salicylaldehyde | DL-Alanine | Sodium Hydroxide | Ethanol | Stirring, gradual addition of base | Salicylidene DL-alanine (sodium salt) | uobabylon.edu.iq |

| 3-Hydroxybenzaldehyde | Alanine | - | Hot ethanol/water | Heat, 3-4 hours | N-(3-hydroxybenzylidene)-alanine | semanticscholar.org |

| Salicylaldehyde | L-Alanine | KOH | Solvent-free | Grinding, room temp. | N-Salicylidene-L-alanine | researchgate.net |

| 5-Nitro-salicylaldehyde | D-Alanine | - | - | - | Monosodium salt of N-(5-nitro-salicylidene)-D-alanine | tandfonline.com |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Synthesis of Amino Acid Conjugates

Amino acid conjugates are formed by covalently linking an amino acid to another molecule. The synthesis of these conjugates often involves the formation of an amide bond between the carboxyl group of one molecule and the amino group of the amino acid, or vice versa.

One common strategy involves the activation of a carboxylic acid, for example, using a coupling agent, followed by reaction with the amino group of the amino acid. Various coupling agents can be employed to facilitate this reaction and prevent side reactions.

Another approach is the synthesis of conjugates through the formation of other types of chemical linkages. For instance, quercetin-amino acid conjugates have been produced by binding the amino acid to the B-ring of quercetin (B1663063) via a carbamate (B1207046) linker. researchgate.net The synthesis of piperine-amino acid conjugates involves the initial hydrolysis of piperine (B192125) to piperic acid, followed by conjugation to a protected amino acid. researchgate.net

The synthesis of amino acid conjugates is a broad field, with methods tailored to the specific functionalities of the molecules being conjugated. These synthetic strategies are crucial for developing new therapeutic agents and biochemical probes.

Advanced Spectroscopic and Structural Analysis of N Benzylidene L Alanine Sodium Salt

Vibrational Spectroscopy (IR, Raman) for Azomethine Linkage and Conformational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for probing the functional groups and conformational details of N-Benzylidene-L-alanine sodium salt. The analysis focuses on the characteristic vibrational modes, particularly those of the azomethine (C=N) linkage, the carboxylate group (COO⁻), and the aromatic ring.

The formation of the Schiff base is unequivocally confirmed by the appearance of a strong absorption band corresponding to the stretching vibration of the azomethine group (ν(C=N)). In similar Schiff bases derived from amino acids, this band is typically observed in the IR spectrum within the 1597-1645 cm⁻¹ range. primescholars.comjournalagent.comacs.org For this compound, this peak is a key diagnostic marker, distinguishing it from the precursor amine (L-alanine), which lacks this feature. primescholars.com The spectrum of the parent L-alanine shows characteristic bands for the NH₃⁺ and COO⁻ groups. chemicalbook.com In the salt form of the Schiff base, the asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻) are prominent. The anionic alaninate (B8444949) shows strong electrostatic interactions between the COO⁻ groups and the Na⁺ counterion. nih.gov These bands are expected to appear around 1550-1600 cm⁻¹ (asymmetric) and 1400-1450 cm⁻¹ (symmetric).

Raman spectroscopy provides complementary information. While the C=N stretch is also Raman active, aromatic C-H and C=C stretching vibrations from the benzylidene group are typically strong and can be found in the 3000-3100 cm⁻¹ and 1580-1610 cm⁻¹ regions, respectively. The aliphatic C-H stretching from the alanine (B10760859) methyl group is expected around 2960 cm⁻¹. researchgate.net The flexibility of the molecule, particularly rotations around the C-N and C-C single bonds, can lead to broadening of the Raman spectral bands. nih.gov

Expected IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Reference/Comment |

|---|---|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 | 3100 - 3000 (Strong) | Characteristic of the benzylidene ring. |

| Aliphatic C-H | Stretching | 2980 - 2940 | ~2960 | From the alanine methyl and alpha-carbon. researchgate.net |

| Azomethine (C=N) | Stretching | 1645 - 1615 | 1645 - 1615 | Key diagnostic band for Schiff base formation. primescholars.comacs.org |

| Aromatic C=C | Stretching | 1610 - 1580 | 1610 - 1580 (Strong) | Benzene (B151609) ring skeletal vibrations. |

| Carboxylate (COO⁻) | Asymmetric Stretching | 1600 - 1550 (Strong) | 1600 - 1550 | Characteristic of the sodium salt form. nih.gov |

| Carboxylate (COO⁻) | Symmetric Stretching | 1450 - 1400 | 1450 - 1400 | Characteristic of the sodium salt form. nih.gov |

The frequencies and intensities of vibrational modes are intrinsically linked to the electronic structure of the molecule. The position of the ν(C=N) band, for example, is sensitive to the electronic environment. Conjugation with the benzene ring slightly lowers the frequency compared to an isolated imine bond due to delocalization of π-electrons.

Computational studies using Density Functional Theory (DFT) can be employed to calculate the vibrational frequencies and correlate them with specific molecular motions. nih.gov Such analyses reveal how changes in electron density, induced by solvent or intermolecular interactions, affect bond strengths and, consequently, vibrational frequencies. For instance, hydrogen bonding or coordination to a metal ion at the azomethine nitrogen typically leads to a lowering of the ν(C=N) frequency, indicating a weakening of the C=N bond. samipubco.comresearchgate.net Similarly, the electronic state of the carboxylate group, influenced by the sodium counterion and solvent interactions, dictates the exact positions of its symmetric and asymmetric stretching bands. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Dynamic Studies

NMR spectroscopy is the most definitive method for the complete structural elucidation of this compound in solution. It provides information on the chemical environment of each proton and carbon atom, allows for the assignment of stereochemistry, and can reveal dynamic processes such as conformational changes. nih.gov

¹H NMR: The proton NMR spectrum provides a unique signal for each chemically distinct proton. A key signal is the singlet for the azomethine proton (-CH=N-), which is expected to appear significantly downfield, likely in the range of 8.0-8.5 ppm, similar to related structures like N-benzylideneaniline. chemicalbook.com The protons of the benzylidene ring will appear in the aromatic region (7.2-8.0 ppm). The L-alanine moiety will show a quartet for the α-proton (Hα) coupled to the methyl protons, and a doublet for the methyl group (CH₃). Based on data for L-alanine, the Hα is expected around 3.8-4.0 ppm and the methyl protons around 1.5 ppm. hmdb.ca

¹³C NMR: The carbon NMR spectrum complements the ¹H data. The azomethine carbon (C=N) is expected to have a chemical shift in the range of 160-170 ppm. chemicalbook.com The carboxylate carbon (COO⁻) will also be in the downfield region, typically around 175-180 ppm. hmdb.ca The carbons of the benzylidene ring will resonate between 125-140 ppm, while the α-carbon and methyl carbon of the alanine residue are expected around 50-55 ppm and 15-20 ppm, respectively. hmdb.ca

Expected ¹H and ¹³C NMR Chemical Shifts (δ) in D₂O

| Atom Type | Assignment | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Reference/Comment |

|---|---|---|---|---|

| Azomethine | -CH=N- | 8.0 - 8.5 (s) | 160 - 170 | Based on N-benzylideneaniline data. chemicalbook.comchemicalbook.com |

| Aromatic | C₆H₅- | 7.2 - 8.0 (m) | 125 - 140 | Typical aromatic region. |

| Carboxylate | -COO⁻Na⁺ | - | 175 - 180 | Based on L-alanine data. hmdb.ca |

| α-Carbon | -CH(N)- | 3.8 - 4.0 (q) | 50 - 55 | Based on L-alanine data. hmdb.cahmdb.ca |

| Methyl | -CH₃ | ~1.5 (d) | 15 - 20 | Based on L-alanine data. hmdb.cahmdb.ca |

Two-dimensional NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra and for determining the molecule's conformation. nih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a cross-peak between the α-proton and the methyl protons of the alanine moiety would be expected, confirming their connectivity within the same spin system. journalagent.com

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. hmdb.ca It is used to definitively assign each carbon signal to its attached proton(s). For example, the azomethine proton signal at ~8.4 ppm would show a correlation to the azomethine carbon signal at ~165 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. nih.gov It is crucial for piecing together the molecular skeleton. Key expected correlations would include the azomethine proton to the ipso-carbon of the benzene ring and to the α-carbon of the alanine unit, confirming the linkage between the different parts of the molecule.

This compound is a flexible molecule with several rotatable bonds. The conformation in solution is influenced by factors such as the solvent, temperature, and pH. Dynamic NMR (DNMR) studies can provide information on rotational barriers and the equilibrium between different conformers. researchgate.net For instance, restricted rotation around the C-N single bond could lead to the observation of distinct NMR signals for different rotamers at low temperatures. The presence of the sodium salt of the carboxylate group can lead to specific intramolecular or intermolecular interactions, potentially stabilizing certain conformations through salt bridges or coordination with the imine nitrogen. nih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is used to determine the exact molecular weight of the compound and to elucidate its structure through the analysis of fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique well-suited for this charged molecule, typically producing a protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺. upce.cz

The fragmentation of Schiff bases derived from amino acids under tandem mass spectrometry (MS/MS) often involves characteristic losses. A primary fragmentation pathway for N-Benzylidene-L-alanine would be the loss of the carboxyl group, observed as a neutral loss of CO₂ (44 Da) or as a loss of H₂O + CO (46 Da) from the protonated molecule. acs.org Another common fragmentation involves cleavage alpha to the imine nitrogen. The introduction of a benzyl (B1604629) group can favor fragmentation processes that produce a stable benzyl or tropylium (B1234903) cation (m/z 91). nih.gov

Expected Fragmentation Pattern in ESI-MS/MS

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure/Identity |

|---|---|---|---|

| [M+H]⁺ | [M+H - 44]⁺ | CO₂ | Loss of carbon dioxide |

| [M+H]⁺ | [M+H - 46]⁺ | HCOOH | Loss of formic acid |

| [M+H]⁺ | [M+H - 89]⁺ | C₄H₇NO₂ | Loss of alanine moiety |

| [M+H]⁺ | 91 | C₄H₆NNaO₂ | Tropylium cation [C₇H₇]⁺ |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the precise determination of the elemental composition of molecules. For this compound, HRMS provides an accurate mass measurement, which in turn confirms its molecular formula. This technique is distinguished from standard mass spectrometry by its ability to resolve small mass differences, allowing for the unambiguous identification of a compound based on its exact mass. nih.gov In the analysis of complex organic molecules and their metal derivatives, HRMS is crucial for verifying the successful synthesis and purity of the target compound. acs.org

Table 1: Theoretical vs. Experimental Mass Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₀H₁₀NNaO₂ |

| Theoretical Monoisotopic Mass | 200.0655 |

| Experimental Monoisotopic Mass (HRMS) | Value dependent on specific experimental results |

| Mass Accuracy (ppm) | Value dependent on specific experimental results |

Note: The experimental mass and mass accuracy are dependent on the specific instrumentation and experimental conditions. The table serves as a template for reporting such data.

Fragmentation Patterns and Structural Insights

Mass spectrometry not only provides the molecular weight but also offers structural information through the analysis of fragmentation patterns. When subjected to ionization in a mass spectrometer, this compound and related Schiff bases break apart in a predictable manner. The resulting fragments are characteristic of the molecule's structure.

Common fragmentation pathways for Schiff bases often involve the cleavage of the imine (C=N) bond, as well as bonds adjacent to the aromatic rings and the carboxylate group. researchgate.netresearchgate.net The analysis of these fragments allows researchers to piece together the original structure and confirm the connectivity of the atoms. For instance, the loss of a carboxyl group (as CO₂) or the benzyl group can be identified by specific mass losses in the spectrum. These fragmentation patterns provide a veritable fingerprint for the molecule, aiding in its identification and structural elucidation. researchgate.net

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

For this compound, a single-crystal X-ray diffraction study would reveal the exact spatial relationship between the sodium ion and the organic ligand. It would also provide insights into the geometry of the imine bond and the conformation of the alanine moiety.

Crystal Packing and Hydrogen Bonding Networks

The way molecules are arranged in a crystal, known as crystal packing, is governed by intermolecular forces such as hydrogen bonds, van der Waals forces, and electrostatic interactions. In the solid state of this compound, hydrogen bonding is expected to play a significant role. The presence of the carboxylate group and the imine nitrogen allows for the formation of hydrogen bonds, potentially with solvent molecules of crystallization or between adjacent molecules of the salt. nih.gov

These hydrogen bonding networks can create complex supramolecular architectures, such as chains or sheets, which stabilize the crystal lattice. fu-berlin.de The study of these networks is crucial for understanding the physical properties of the solid material. The presence of a hydroxyl group in the ortho position to the imine moiety in some Schiff bases can lead to the formation of strong intramolecular hydrogen bonds, which significantly enhances the thermodynamic stability of the molecule. nih.gov

Metal Coordination Sphere Analysis in Complex Structures

When N-Benzylidene-L-alanine acts as a ligand in a metal complex, the analysis of the metal coordination sphere becomes paramount. This involves determining the number of atoms bonded to the metal ion (coordination number) and their spatial arrangement (coordination geometry). nih.gov In the case of this compound, the sodium ion will be coordinated by oxygen atoms from the carboxylate group and potentially the imine nitrogen.

In more complex structures involving transition metals, Schiff base ligands can act as bidentate or tridentate ligands, binding to the metal through nitrogen and oxygen donor atoms. nih.gov The analysis of the coordination sphere provides critical information about the electronic and steric environment around the metal center, which in turn influences the chemical reactivity and physical properties of the complex. nih.gov

Table 2: Representative Coordination Data for Schiff Base Metal Complexes

| Metal Ion | Ligand Donor Atoms | Coordination Geometry | Reference |

| Co(II) | N, O | Tetrahedral/Square Pyramidal | researchgate.net |

| Ni(II) | N, O | Octahedral | |

| Cu(II) | N, O | Square Planar | scirp.org |

| Zn(II) | N, O | Tetrahedral | nih.gov |

Circular Dichroism (CD) Spectroscopy for Chiral Conformation Analysis

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in absorption of right- and left-circularly polarized light by chiral molecules. nih.gov Since this compound is derived from the chiral amino acid L-alanine, it is optically active and will exhibit a characteristic CD spectrum.

Thermogravimetric Analysis (TGA) for Decomposition Pathways

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature. TGA is used to study the thermal stability and decomposition of materials. For this compound and its metal complexes, TGA can reveal the temperatures at which different parts of the molecule are lost.

A typical TGA curve for a hydrated salt would show an initial weight loss corresponding to the removal of water molecules, followed by subsequent weight losses at higher temperatures corresponding to the decomposition of the organic ligand. nih.gov The final residue is often the metal oxide. researchgate.net By analyzing the temperatures and the percentage of weight loss at each step, the decomposition pathway of the compound can be inferred. researchgate.net This information is valuable for understanding the thermal stability of the material. ejbps.com

Reactivity and Mechanistic Investigations of N Benzylidene L Alanine Sodium Salt

Hydrolysis and Transimination Reactions

The imine bond in N-benzylidene-L-alanine sodium salt is susceptible to cleavage through hydrolysis and can undergo exchange reactions with other carbonyl compounds or amines via transimination.

The rate of hydrolysis is generally pH-dependent. In acidic media, the imine nitrogen is protonated, which activates the imine carbon toward nucleophilic attack by water. As the pH increases towards neutral, the rate of hydrolysis often decreases. In basic media, the hydrolysis rate can increase again due to the direct attack of hydroxide (B78521) ions on the imine carbon. For N-salicylidene-m-chloroaniline, a study revealed a rate minimum in the pH range of 5.21-10.22, with the rate increasing at both lower and higher pH values. A similar trend can be anticipated for this compound.

Table 1: pH-Dependent Hydrolysis Rate Constants for N-salicylidene-m-chloroaniline at 303 K

| pH | Rate Constant (k, 10⁻³ sec⁻¹) |

| 2.86 | High (not specified) |

| 5.21 | Rate Minimum |

| 10.22 | Rate Minimum |

| >11.42 | 11.74 |

This table illustrates the typical pH-rate profile for Schiff base hydrolysis, which is expected to be similar for this compound.

Factors that influence the stability of this compound against hydrolysis include:

pH: As discussed, both acidic and basic conditions can catalyze hydrolysis. The salt is likely most stable in the neutral to slightly basic pH range.

Temperature: An increase in temperature generally accelerates the rate of hydrolysis.

Solvent: The polarity of the solvent can affect the stability of the transition states involved in the hydrolysis mechanism.

Substituents: Electron-withdrawing or -donating groups on the benzaldehyde (B42025) ring can influence the electrophilicity of the imine carbon and thus the rate of hydrolysis.

This compound can participate in transimination (also known as trans-Schiff base reaction), where the benzaldehyde moiety is exchanged with another aldehyde, or the L-alanine moiety is exchanged with another primary amine. wikipedia.org This equilibrium process is driven by the relative concentrations and reactivities of the participating aldehydes and amines.

The mechanism involves the nucleophilic attack of an external amine on the imine carbon of the this compound, or the attack of the alanine (B10760859) nitrogen on the carbonyl carbon of an external aldehyde. This forms a tetrahedral intermediate which then collapses to form the new Schiff base and release the original amine or aldehyde. libretexts.org Transimination is a key step in many biological processes catalyzed by pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes. wikipedia.orglibretexts.org

These exchange reactions are synthetically useful for the preparation of different Schiff bases under mild conditions without having to isolate the free amino acid or aldehyde. The equilibrium can be shifted towards the desired product by using an excess of the incoming amine or aldehyde or by removing one of the products from the reaction mixture.

Nucleophilic Additions to the Azomethine Linkage

The electrophilic carbon atom of the azomethine group in this compound is a key site for nucleophilic attack. This reactivity allows for the synthesis of a variety of modified amino acid derivatives.

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), are potent nucleophiles that can add across the C=N double bond of Schiff bases. The addition of these reagents to this compound would lead to the formation of a new carbon-carbon bond and, after quenching the reaction, would yield a novel α-amino acid with a modified side chain.

The reaction is expected to proceed via the nucleophilic attack of the organometallic reagent on the imine carbon, forming a magnesium or lithium salt of the resulting secondary amine. Subsequent hydrolysis would then protonate the nitrogen to give the final product. The presence of the carboxylate group in the starting material could potentially compete for the organometallic reagent, acting as a base. Therefore, the use of a protected form of the amino acid, such as an ester, is often preferred for such reactions. However, with careful control of reaction conditions, selective addition to the imine can be achieved.

A significant aspect of nucleophilic additions to the imine of this compound is the potential for stereoselectivity. The pre-existing chiral center at the α-carbon of the alanine moiety can influence the stereochemical outcome of the addition to the prochiral imine carbon. This diastereoselective induction can lead to the preferential formation of one of the two possible diastereomeric products.

The degree of stereoselectivity is influenced by several factors, including:

The nature of the nucleophile: Bulky nucleophiles may exhibit higher stereoselectivity.

The solvent: The coordinating ability of the solvent can affect the transition state geometry.

Temperature: Lower reaction temperatures generally favor higher diastereoselectivity.

Chelation: The sodium cation of the carboxylate group can potentially form a chelate with the imine nitrogen, creating a more rigid structure that can enhance the facial bias for the incoming nucleophile. This is a common strategy employed in the asymmetric synthesis of amino acids using Schiff base templates. researchgate.net

Reactions at the α-Carbon of the Alanine Moiety

The α-proton of the alanine moiety in this compound is acidic and can be removed by a strong base to form a carbanion, often referred to as an enolate equivalent or an aza-enolate. This carbanion is stabilized by resonance, with the negative charge delocalized over the α-carbon and the imine nitrogen.

The formation of this nucleophilic center at the α-carbon allows for a variety of subsequent reactions, most notably alkylation. The reaction of the aza-enolate of this compound with an alkyl halide (R-X) results in the formation of a new carbon-carbon bond at the α-position, leading to the synthesis of α-alkylated amino acids after hydrolysis of the imine. mdpi.com

The stereochemical outcome of these alkylation reactions is of great interest. The planar aza-enolate can be approached by the electrophile from two faces. The stereoselectivity of the alkylation is influenced by the steric hindrance of the substituents on the Schiff base and the reaction conditions. The use of chiral auxiliaries or phase-transfer catalysts can lead to high levels of stereocontrol in the synthesis of non-proteinogenic amino acids. researchgate.net

Cα-Alkylation Reactions and Enolate Chemistry

The Schiff base N-benzylidene-L-alanine and its derivatives are valuable substrates in the synthesis of α-amino acids through Cα-alkylation. This reactivity stems from the increased acidity of the α-proton of the alanine residue upon formation of the imine. Deprotonation at this position by a suitable base leads to the formation of a nucleophilic enolate intermediate. masterorganicchemistry.com This enolate is stabilized by resonance, with the negative charge delocalized onto the carboxylate oxygen. masterorganicchemistry.com

The formation of the enolate is a critical step, and its subsequent reaction with electrophiles, such as alkyl halides, allows for the introduction of a variety of substituents at the α-carbon. The general mechanism involves the attack of the enolate on the electrophile, leading to the formation of a new carbon-carbon bond. This process is often carried out under phase transfer catalysis conditions, which can enhance the reaction rate and yield. nih.gov

The stability and reactivity of the enolate can be influenced by several factors, including the nature of the solvent, the base used for deprotonation, and the specific substituents on the Schiff base. youtube.com For instance, the use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) can lead to the rapid and irreversible formation of the kinetic enolate. youtube.com Weaker bases, such as sodium hydroxide, may lead to the formation of the thermodynamic enolate under equilibrium conditions. youtube.com The choice of base and reaction conditions can, therefore, be used to control the regioselectivity of the alkylation when there are multiple acidic protons.

The table below summarizes the key aspects of Cα-alkylation reactions involving Schiff bases of alanine.

| Feature | Description |

| Key Intermediate | Enolate anion |

| Activating Group | Iminium group (from Schiff base formation) |

| Typical Electrophiles | Alkyl halides (e.g., benzyl (B1604629) bromide) |

| Common Bases | LDA, Sodium Hydride, Sodium Hydroxide |

| Reaction Condition | Often under phase transfer catalysis |

Asymmetric Induction in Cα-Functionalization

A significant feature of the Cα-alkylation of N-benzylidene-L-alanine is the potential for asymmetric induction. The inherent chirality of the L-alanine backbone can direct the approach of the incoming electrophile, leading to the preferential formation of one diastereomer over the other. This stereocontrol is of paramount importance in the synthesis of optically active α-amino acids.

The mechanism of asymmetric induction involves the formation of a chiral, non-planar enolate. The benzylidene group and the chiral center at the α-carbon of the original L-alanine create a specific steric environment that biases the trajectory of the electrophile. The electrophile will preferentially attack from the less sterically hindered face of the enolate, resulting in a high degree of diastereoselectivity. nih.gov

The level of asymmetric induction is influenced by several factors, including:

The structure of the chiral auxiliary: Modifications to the proline-derived chiral auxiliary in nickel(II) complexes of alanine Schiff bases have been shown to impact stereoselectivity. beilstein-journals.org

The nature of the electrophile: The size and shape of the alkylating agent can affect the diastereomeric excess of the product.

Reaction temperature: Lower temperatures generally lead to higher diastereoselectivity. nih.gov

The solvent and counterion: These can influence the aggregation state and geometry of the enolate, thereby affecting the stereochemical outcome. nih.gov

In studies involving the benzylation of a Ni(II) complex of a chiral Schiff base of alanine, high enantiomer differentiation has been observed even at room temperature. nih.gov Diastereomeric excesses can range significantly, with some systems achieving values as high as 98% ee. nih.gov This demonstrates the effectiveness of using chiral Schiff bases for the stereoselective synthesis of new amino acids.

The following table presents selected data on asymmetric alkylation from the literature.

| Chiral Auxiliary | Electrophile | Diastereomeric Excess (d.e.) / Enantiomeric Excess (e.e.) | Reference |

| (S)-o-[N-(N-benzylprolyl)amino]benzophenone | Racemic α-alkylbenzyl bromides | High enantiomer differentiation | nih.gov |

| Unsubstituted Salicylic Fragment in Cu(II) salen complex | Benzyl bromide | ee 66–98% | nih.gov |

Coordination Chemistry and Metal Complexation

This compound, as a Schiff base derived from an amino acid, is an excellent ligand for coordinating with a variety of metal ions. nih.govyoutube.com The presence of multiple donor atoms, specifically the imine nitrogen and the carboxylate oxygen, allows it to act as a chelating agent, forming stable complexes with transition metals. nih.gov The study of these metal complexes is a significant area of coordination chemistry due to their diverse structural features and potential applications. nih.gov

Ligand Properties and Chelating Behavior with Transition Metals

N-Benzylidene-L-alanine typically acts as a bidentate ligand, coordinating to a metal center through the nitrogen atom of the azomethine group (-C=N-) and one of the oxygen atoms of the carboxylate group. capes.gov.brresearchgate.net This chelation results in the formation of a stable five- or six-membered ring, which enhances the thermodynamic stability of the resulting complex (the chelate effect). nih.gov

The coordination can also involve other modes, depending on the metal ion, the reaction conditions, and the presence of other ligands. For instance, in some polymeric structures, the carboxylate group can bridge two metal centers. researchgate.net The Schiff base can also be part of a larger, polydentate ligand system, further influencing its coordination behavior. researchgate.net The coordination of the ligand to the metal ion is typically confirmed by spectroscopic techniques, such as infrared (IR) spectroscopy, where a shift in the stretching frequency of the C=N and COO- groups is observed upon complexation. scholarpublishing.orgsemanticscholar.org

Structural Characteristics of Metal-Schiff Base Complexes

The metal complexes of N-benzylidene-L-alanine and related Schiff bases exhibit a variety of coordination geometries and structural motifs. The specific structure is dependent on the coordination number of the metal ion and the stoichiometry of the complex. Common geometries observed include tetrahedral, square planar, square pyramidal, and octahedral. researchgate.netscholarpublishing.orgscispace.com

X-ray crystallography has been instrumental in elucidating the precise three-dimensional structures of these complexes. For example, a vanadium(IV) Schiff base complex derived from salicylaldehyde (B1680747) and L-alanine was found to have specific crystal lattice parameters. researchgate.net Similarly, a copper(II) complex with L-alaninate and 1,10-phenanthroline (B135089) was shown to have a slightly distorted square-pyramidal coordination geometry. researchgate.net In some cases, these complexes can form one-dimensional polymeric structures through bridging ligands. researchgate.netresearchgate.net

The table below summarizes the structural characteristics of some representative metal complexes with alanine-derived Schiff bases.

| Metal Ion | Co-ligand | Geometry | Key Structural Feature | Reference |

| V(IV) | Phenanthroline | - | Crystal lattice parameters determined | researchgate.net |

| Cu(II) | 1,10-phenanthroline | Distorted square-pyramidal | One-dimensional polymeric structure | researchgate.net |

| Zn(II) | - | Tetrahedral | - | scholarpublishing.org |

| Mn(II) | - | Trigonal bipyramidal | - | scholarpublishing.org |

| Fe(II) | - | Octahedral | - | scholarpublishing.org |

| Fe(III) | - | Octahedral | - | scholarpublishing.org |

Redox Properties of Coordination Compounds

The coordination of N-benzylidene-L-alanine to a redox-active transition metal can significantly influence the electrochemical properties of the metal center. Techniques such as cyclic voltammetry are used to study the redox behavior of these complexes, revealing information about the stability of different oxidation states of the metal and the reversibility of the redox processes.

The ligand field created by the Schiff base can stabilize or destabilize certain oxidation states of the metal ion. For example, the electron-donating properties of the imine nitrogen and carboxylate oxygen can make the metal center more electron-rich, thereby shifting its reduction potential. The redox behavior of these complexes is an active area of research, particularly in the context of developing catalysts for redox reactions and understanding electron transfer processes in biological systems. mdpi.com Studies on related Schiff base complexes have shown that the redox processes can be either metal-centered or ligand-centered, depending on the specific metal and ligand involved. mdpi.com For instance, in some Mn(I) complexes, the initial oxidation is metal-centered, while in other complexes, the oxidation occurs on the ligand. mdpi.com

Exploration of N Benzylidene L Alanine Sodium Salt in Advanced Applications

Catalysis and Asymmetric Synthesis

The quest for enantiomerically pure compounds, crucial in pharmaceuticals, agrochemicals, and fine chemicals, has propelled the development of asymmetric catalysis. In this context, N-Benzylidene-L-alanine sodium salt and its derivatives serve as valuable chiral auxiliaries and ligands.

The design and synthesis of effective chiral ligands are paramount for successful asymmetric catalysis. The stereochemical outcome of a metal-catalyzed reaction is often dictated by the steric and electronic properties of the ligand coordinated to the metal center. This compound provides a rigid chiral scaffold that can be readily modified to fine-tune these properties. The presence of both a nitrogen and an oxygen donor atom allows for the formation of stable chelate complexes with a variety of transition metals.

The modular nature of Schiff base ligands derived from amino acids allows for the systematic variation of both the aldehyde and the amino acid components, enabling the creation of a library of ligands for screening in different catalytic transformations. This adaptability is crucial for optimizing the catalyst's performance for a specific reaction. For instance, the introduction of bulky substituents on the benzaldehyde (B42025) ring can enhance enantioselectivity by creating a more defined chiral pocket around the metal's active site.

Recent advancements in catalysis have highlighted the importance of novel ligand architectures. For example, the development of chiral dinitrogen ligands has enabled previously challenging asymmetric transformations, such as the Pd/norbornene cooperative catalysis for assembling C-N axially chiral scaffolds. nih.gov While not directly employing N-Benzylidene-L-alanine, this work underscores the principle of using well-designed chiral ligands to control stereochemistry in complex reactions. nih.gov The principles of ligand design from such studies can be applied to further refine the catalytic applications of N-Benzylidene-L-alanine-based systems.

Enantioselective carbon-carbon (C-C) and carbon-heteroatom (C-X, where X can be N, O, S, etc.) bond formation are fundamental processes in organic synthesis. Chiral catalysts derived from this compound have shown promise in mediating such reactions with high stereocontrol.

One notable area of application is in asymmetric carbon-carbon bond-forming reactions. For example, the principles of using chiral ligands to control stereochemistry are evident in the enantioselective synthesis of benzylidene-protected syn-3,5-dihydroxy carboxylate esters, which has been achieved with high enantiomeric excesses (80% to >95%) through a route involving osmium, palladium, and base catalysis. nih.govcolab.ws

Furthermore, the challenge of enantioselective carbonylative coupling reactions to form α-chiral amides has been addressed by merging photoredox and chiral nickel catalysis. acs.org This approach allows for the asymmetric carbonylative coupling of benzylic and related C(sp³)-halides with amines, yielding a diverse array of chiral amides with excellent enantioselectivity. acs.org This highlights the potential for creating stereogenic centers adjacent to a carbonyl group, a common motif in biologically active molecules.

In the realm of C-N bond formation, innovative strategies such as the formal, enantioselective one-carbon insertion into aromatic carbon-nitrogen bonds have been developed. nih.gov This process converts anilines into highly functionalized chiral α-branched benzylic amines through an aromaticity disassembly-reconstruction process, showcasing the power of asymmetric catalysis in creating complex chiral amines. nih.gov

| Reaction Type | Catalyst System | Product Type | Enantioselectivity (ee) |

| Synthesis of protected dihydroxy esters | Osmium, Palladium, and Base Catalysis | Benzylidene-protected syn-3,5-dihydroxy carboxylic esters | 80% to >95% |

| Carbonylative Coupling | Photoredox and Chiral Nickel Catalysis | α-chiral amides | High enantioselectivity |

| Formal C-N Bond Insertion | Chiral Sulfur Ylide-mediated | Chiral α-branched benzylic amines | High enantioselectivity |

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful alternative to metal-based catalysis. The structural resemblance of N-Benzylidene-L-alanine to the active form of vitamin B6, pyridoxal (B1214274) phosphate (B84403) (PLP), makes it an intriguing candidate for enzyme mimicry in organocatalytic reactions. PLP is a crucial cofactor for a vast array of enzymes that catalyze transformations of amino acids. nih.gov

The imine linkage in N-Benzylidene-L-alanine can mimic the aldimine intermediate formed between PLP and an amino acid substrate in biological systems. This allows it to facilitate various transformations at the α-carbon of the alanine (B10760859) moiety, such as transamination, racemization, and aldol-type reactions. By designing chiral organocatalysts based on the N-Benzylidene-L-alanine scaffold, it is possible to replicate the high selectivity observed in enzymatic reactions.

Chemical proteomic methods have been developed to study PLP-dependent enzymes using functionalized cofactor probes. nih.gov These studies provide insights into the binding and catalytic mechanisms of these enzymes, which can be leveraged to design more efficient biomimetic catalysts. The use of pyridoxal analogues that are metabolized in situ to functional cofactor surrogates demonstrates the potential for developing synthetic catalysts that operate in a manner analogous to their biological counterparts. nih.gov

Materials Science and Supramolecular Chemistry

The ability of molecules to spontaneously organize into well-defined, non-covalently bonded structures is the foundation of supramolecular chemistry and a key driver in the bottom-up fabrication of novel materials. This compound, with its combination of aromatic, chiral, and charged moieties, is an excellent candidate for the construction of such ordered assemblies.

The self-assembly of N-Benzylidene-L-alanine derivatives in solution can lead to the formation of a variety of ordered nanostructures, such as nanofibers, ribbons, and vesicles. The driving forces for this assembly include π-π stacking interactions between the aromatic rings, hydrogen bonding involving the carboxylate and imine groups, and electrostatic interactions. The chirality of the L-alanine unit can be translated to the macroscopic level, resulting in the formation of helical or twisted structures.

Research on L-alanine derivatives has demonstrated their ability to self-assemble into bilayer aggregates in organic liquids, leading to the formation of organogels. rsc.org Similarly, naphthalenediimide appended L-alanine derivatives have been shown to self-assemble into various supramolecular nanostructures in a pH-dependent manner. researchgate.net This pH-tunable self-assembly offers a route to dynamic materials whose properties can be controlled by external stimuli.

The design of self-assembling peptide nanomaterials has also provided insights into controlling the size, shape, and morphology of the resulting structures. elsevierpure.commdpi.com These studies, while not directly involving N-Benzylidene-L-alanine, highlight the principles of programming molecular building blocks to form exquisite and functional nanomaterials.

Coordination polymers and metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. These materials have garnered significant attention due to their high porosity, tunable structures, and potential applications in gas storage, separation, and catalysis. The carboxylate functionality of this compound makes it a suitable organic linker for the synthesis of novel coordination polymers and MOFs.

The use of various organic linkers in the synthesis of MOFs has been extensively explored. researchgate.netresearchgate.netcapes.gov.brnih.govresearchgate.net For instance, the synthesis of MOF-5 and MOF-177 demonstrates the use of dicarboxylate linkers to create highly porous frameworks. researchgate.net The principles of linker design and synthesis conditions from these studies can be applied to the use of N-Benzylidene-L-alanine as a chiral linker.

By incorporating a chiral linker like N-Benzylidene-L-alanine into the framework, it is possible to create chiral MOFs. These materials can have applications in enantioselective separations and as heterogeneous asymmetric catalysts. The imine group within the linker can also be post-synthetically modified to introduce new functionalities into the MOF.

| Material Type | Building Blocks | Key Interactions | Potential Applications |

| Organogels | L-alanine derivatives | Bilayer self-assembly | Drug delivery, smart materials |

| Supramolecular Nanostructures | NDI-L-alanine derivatives | pH-dependent self-assembly | Sensors, chiral recognition |

| Coordination Polymers/MOFs | Metal ions and N-Benzylidene-L-alanine | Coordination bonds | Enantioselective separation, catalysis |

Helical Architectures and Chiral Recognition in Supramolecular Systems

The formation of helical structures and the achievement of chiral recognition are cornerstones of supramolecular chemistry, drawing inspiration from biological systems. Alanine, as a fundamental chiral amino acid, is often incorporated into larger molecular designs to induce helicity and enable stereospecific interactions. However, specific studies detailing the use of this compound to create helical assemblies or as a receptor for chiral recognition are not present in the current body of scientific literature. The inherent chirality of the L-alanine component suggests theoretical potential, but experimental validation and detailed findings are unavailable.

Hybrid Materials Development

Hybrid materials, which combine organic and inorganic components at the molecular level, offer synergistic properties not found in the individual precursors. Amino acids and their derivatives are sometimes used as the organic component to impart functionality, chirality, or biocompatibility. There are no specific research findings or data tables available that describe the synthesis or properties of hybrid materials developed using this compound as a component.

Chemical Probes and Analytical Reagents

Chemical probes are small molecules used to study biological systems, while analytical reagents are used for chemical identification and quantification. Amines and amino acids are often targets for such reagents. nih.gov

Derivatization Agents for Chromatographic and Spectrometric Analysis

Derivatization is a common strategy in analytical chemistry to improve the volatility, thermal stability, or detectability of analytes for techniques like gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS). While various reagents exist for the derivatization of amino acids, there is no published evidence supporting the use of this compound as a standard derivatization agent for these purposes. The Schiff base structure is generally a protective group, not a functional group added to enhance analysis of other molecules.

Development of Sensors and Detection Systems

The development of chemical sensors often relies on molecules that exhibit a measurable change (e.g., colorimetric or fluorescent) upon binding to a specific analyte. The benzylidene-imine moiety within this compound has chromophoric properties. However, research into its application for the development of specific sensors or detection systems has not been reported. Therefore, no data on its performance, selectivity, or sensitivity as a sensor component is available.

Precursors for Polymer and Polypeptide Synthesis

The synthesis of polymers and polypeptides from amino acid-based precursors is a vast field, crucial for creating new biomaterials and functional macromolecules.

Monomer Units for N-Substituted Polypeptides

N-substituted polypeptides, or peptoids, are a class of polymers with side chains attached to the backbone nitrogen atom rather than the alpha-carbon. This modification can confer unique properties, such as resistance to proteolytic degradation. The synthesis of such polymers typically involves specific monomers like N-substituted N-carboxyanhydrides (NCAs).

This compound, which features a C=N double bond, is not a typical monomer for the ring-opening polymerization that produces polypeptides. The benzylidene group acts as a protecting group for the amine. While it could theoretically be used in more complex, multi-step synthetic pathways to create N-substituted monomers, there are no direct reports of its use as a monomer unit for the synthesis of N-substituted polypeptides.

Ring-Opening Polymerization of N-Carboxyanhydrides (NCAs)

The ring-opening polymerization (ROP) of amino acid N-carboxyanhydrides (NCAs) is a primary method for synthesizing high molecular weight polypeptides with controlled structures. This process can be initiated by various nucleophilic or basic species. While a wide range of initiators has been explored to modulate the polymerization behavior and the resulting polymer properties, searches of scientific databases and research articles did not yield any studies that specifically employ this compound as an initiator or catalyst for the ROP of NCAs. General literature on NCA polymerization focuses on initiators like primary amines, alkoxides, and certain organometallic complexes. Research has also investigated the use of other additives to control polymerization, but this compound is not mentioned in this context.

Table 1: Research Findings on this compound in NCA Polymerization

| Parameter | Finding |

|---|---|

| Use as Initiator | No data available. |

| Catalytic Activity | No data available. |

| Effect on Polymer Molecular Weight | No data available. |

| Influence on Polydispersity | No data available. |

Controlled Polymerization Strategies

Controlled polymerization encompasses a variety of techniques that allow for the precise regulation of a polymer's molecular weight, polydispersity, architecture, and end-group functionality. These methods, such as atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain-transfer (RAFT) polymerization, are fundamental to modern polymer chemistry.

An extensive search for the application of this compound in any controlled polymerization strategy did not return any specific results. The literature on controlled polymerization details the use of specific initiators, catalysts, and chain transfer agents tailored to each technique. While Schiff base complexes have been noted in a broad chemical context for their involvement in various reactions, including some polymerization processes, there is no documented evidence of this compound being utilized to mediate or control polymerization in a strategic manner. Therefore, no detailed research findings or data tables on its performance in this area can be presented.

Table 2: Application of this compound in Controlled Polymerization

| Polymerization Technique | Role of this compound | Outcome |

|---|---|---|

| Atom Transfer Radical Polymerization (ATRP) | No data available. | No data available. |

| Reversible Addition-Fragmentation Chain-Transfer (RAFT) | No data available. | No data available. |

Theoretical and Computational Chemistry Approaches for N Benzylidene L Alanine Sodium Salt

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level.

Density Functional Theory (DFT) for Geometry Optimization and Spectroscopic Predictions

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For N-Benzylidene-L-alanine Sodium Salt, a DFT study, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would provide precise bond lengths, bond angles, and dihedral angles. This information is foundational for understanding the molecule's shape and steric properties.

Furthermore, DFT calculations can predict spectroscopic data. Theoretical vibrational frequencies (infrared spectra) can be computed and compared with experimental data to confirm the structure and identify characteristic vibrational modes, such as the C=N imine stretch and the carboxylate (COO⁻) vibrations. Similarly, electronic transitions (UV-Vis spectra) can be predicted to understand the electronic nature of the molecule.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound (Illustrative)

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C=N | ~1.28 - 1.30 Å |

| C-O (carboxylate) | ~1.25 - 1.27 Å | |

| N-Cα | ~1.46 - 1.48 Å | |

| Bond Angle | C-N=C | ~120° - 123° |

| O-C-O (carboxylate) | ~125° - 128° |

Note: These are expected values based on similar compounds and are for illustrative purposes only. Actual values would require specific DFT calculations.

Analysis of Frontier Molecular Orbitals (FMOs)

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity.

For this compound, FMO analysis would reveal the distribution of electron density in these key orbitals. It is expected that the HOMO would be localized on the electron-rich parts of the molecule, such as the phenyl ring and the carboxylate group, while the LUMO would be centered on the electrophilic imine carbon and the phenyl ring. This analysis provides a visual and quantitative basis for predicting how the molecule will interact with other chemical species.

Table 2: Hypothetical FMO Data for this compound (Illustrative)

| Parameter | Predicted Value (eV) |

|---|---|

| HOMO Energy | -5.0 to -6.0 |

| LUMO Energy | -0.5 to -1.5 |

| HOMO-LUMO Gap | 4.0 to 5.0 |

Note: These are estimated values and require specific calculations for confirmation.

Reaction Pathway Modeling and Transition State Analysis

Theoretical modeling can be used to study the mechanisms of reactions involving this compound. This includes modeling its formation from L-alanine and benzaldehyde (B42025) or its participation in subsequent reactions. By mapping the potential energy surface of a reaction, chemists can identify the transition state—the highest energy point along the reaction coordinate.

Analyzing the structure and energy of the transition state provides critical insights into the reaction's feasibility and kinetics. For instance, modeling the hydrolysis of the imine bond would involve locating the transition state for the nucleophilic attack of water, thereby elucidating the mechanism of its breakdown.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Solvation Effects

While QM methods are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, including their flexibility and interactions with their environment.

Solvent-Solute Interactions and Hydrogen Bonding Analysis

MD simulations can provide a detailed picture of how this compound interacts with solvent molecules, such as water. This is particularly important for a salt, where the sodium ion and the charged carboxylate group will have strong interactions with polar solvents.

An analysis of the simulation trajectory would reveal the structure of the solvation shells around the molecule. The radial distribution function can be calculated to determine the average distance and coordination number of solvent molecules around specific atoms (e.g., the carboxylate oxygens, the imine nitrogen, and the sodium ion). Furthermore, the persistence and dynamics of hydrogen bonds between the solute and solvent can be quantified, which is crucial for understanding its solubility and behavior in solution.

Dynamic Behavior and Conformational Landscapes

This compound possesses several rotatable bonds, allowing it to adopt various conformations. MD simulations can explore the conformational landscape of the molecule, identifying the most stable or frequently occurring shapes.

Docking Studies for Ligand-Receptor Interactions

Theoretical docking studies are a cornerstone of computational chemistry, providing insights into the non-covalent binding between a ligand, such as this compound, and a receptor's binding site. nih.gov This methodology is crucial for predicting the preferred orientation, conformation, and interaction energy of the ligand when bound to a target. nih.govnih.gov The process involves two primary components: a search algorithm that generates a variety of possible binding poses and a scoring function that estimates the binding affinity for each pose. nih.gov

Search algorithms systematically or stochastically explore the vast conformational space of the ligand and, in more advanced studies, the flexibility of the receptor's side chains. nih.gov Techniques like incremental construction, where the ligand is built piece-by-piece within the active site, and genetic algorithms are commonly employed. nih.gov For Schiff base compounds, which possess rotatable bonds, these algorithms are essential for identifying the most energetically favorable three-dimensional arrangement within a receptor pocket. digitellinc.com

The scoring function then evaluates each generated pose. These functions can range from simple empirical models to more complex physics-based methods. They calculate the binding energy by summing up contributions from various intermolecular interactions, such as:

Hydrogen Bonds: Critical for the specificity of ligand binding.

Electrostatic Interactions: Significant for charged or highly polar molecules like the sodium salt of an amino acid derivative.

Hydrophobic Interactions: Key drivers for the binding of nonpolar moieties.

In studies of related Schiff base complexes, molecular docking has been used to elucidate the specific amino acid residues involved in binding. researchgate.net For instance, analyses reveal interactions like π-alkyl and π-sulfur interactions, alongside conventional hydrogen bonds. researchgate.net The results are often visualized in 2D and 3D diagrams that map the network of interactions between the ligand and the receptor's active site residues. researchgate.net While these studies are often aimed at understanding biological activity, the fundamental principles of identifying binding modes and interacting residues are purely computational exercises. nih.gov The primary output of these studies, devoid of functional interpretation, is a detailed model of the ligand-receptor complex at a molecular level. physchemres.org

Prediction of Spectroscopic Properties

Computational chemistry offers powerful tools for the prediction of spectroscopic properties, which are vital for the characterization of novel compounds like this compound. Methods such as Density Functional Theory (DFT) are frequently used to calculate properties like NMR chemical shifts and vibrational frequencies. sciencepublishinggroup.comscholarpublishing.org

For vibrational spectroscopy, DFT calculations can predict the infrared (IR) spectrum of a molecule. By optimizing the molecular geometry, computational models can calculate the vibrational frequencies corresponding to specific bond stretches, bends, and torsions. sciencepublishinggroup.com In studies of related N-Salicylidene alanine (B10760859) complexes, calculated IR spectra have shown good agreement with experimental data, typically within a 5-10% margin for key functional groups like the imine (-C=N-) stretch. sciencepublishinggroup.comscholarpublishing.orgsciencepublishinggroup.com This predictive power is invaluable for confirming the synthesis of the target compound and for interpreting experimental spectra.